molecular formula C22H24N2O4 B13694830 3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene

3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene

Cat. No.: B13694830
M. Wt: 380.4 g/mol
InChI Key: AMSPJUSDSRJARD-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[45]dec-2-ene is a spirocyclic compound that features a unique structure combining a benzyloxy group, a carbobenzyloxy (Cbz) group, and a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene typically involves multi-step organic reactions. One common approach is to start with a suitable spirocyclic precursor and introduce the benzyloxy and Cbz groups through nucleophilic substitution and protection reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The Cbz group can be removed through hydrogenation or reduction with reagents like palladium on carbon.

    Substitution: The spirocyclic framework allows for nucleophilic substitution reactions, where the benzyloxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

    Reduction: Removal of the Cbz group yields the free amine.

    Substitution: Introduction of new functional groups like amines or thiols.

Scientific Research Applications

3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of protein tyrosine phosphatases, blocking their activity and thereby modulating cellular signaling pathways . The spirocyclic structure provides a rigid framework that enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene is unique due to its combination of benzyloxy and Cbz groups, which confer specific chemical reactivity and biological activity. The spirocyclic framework also provides structural rigidity, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

benzyl 3-phenylmethoxy-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-9-carboxylate

InChI

InChI=1S/C22H24N2O4/c25-21(27-16-19-10-5-2-6-11-19)24-13-7-12-22(17-24)14-20(23-28-22)26-15-18-8-3-1-4-9-18/h1-6,8-11H,7,12-17H2

InChI Key

AMSPJUSDSRJARD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=NO2)OCC3=CC=CC=C3)CN(C1)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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